

Synthesis and characterization of 3'-Cyano-2-phenylacetophenone

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Compound of Interest

Compound Name: 3'-Cyano-2-phenylacetophenone

CAS No.: 758710-68-8

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An In-depth Technical Guide to the Synthesis and Characterization of 3'-Cyano-2-phenylacetophenone

This guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of **3'-Cyano-2-phenylacetophenone**, a valuable building block in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern experimental choices. Every protocol is designed as a self-validating system to ensure reproducibility and scientific integrity.

Strategic Approach to Synthesis: Friedel-Crafts Acylation

The synthesis of **3'-Cyano-2-phenylacetophenone** (also known as 3-(phenylacetyl)benzonitrile)[1][2] is most effectively achieved via an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.[3] This classical yet powerful reaction is ideal for forming a new carbon-carbon bond between an aromatic ring and an acyl group, creating the target ketone structure.[4]

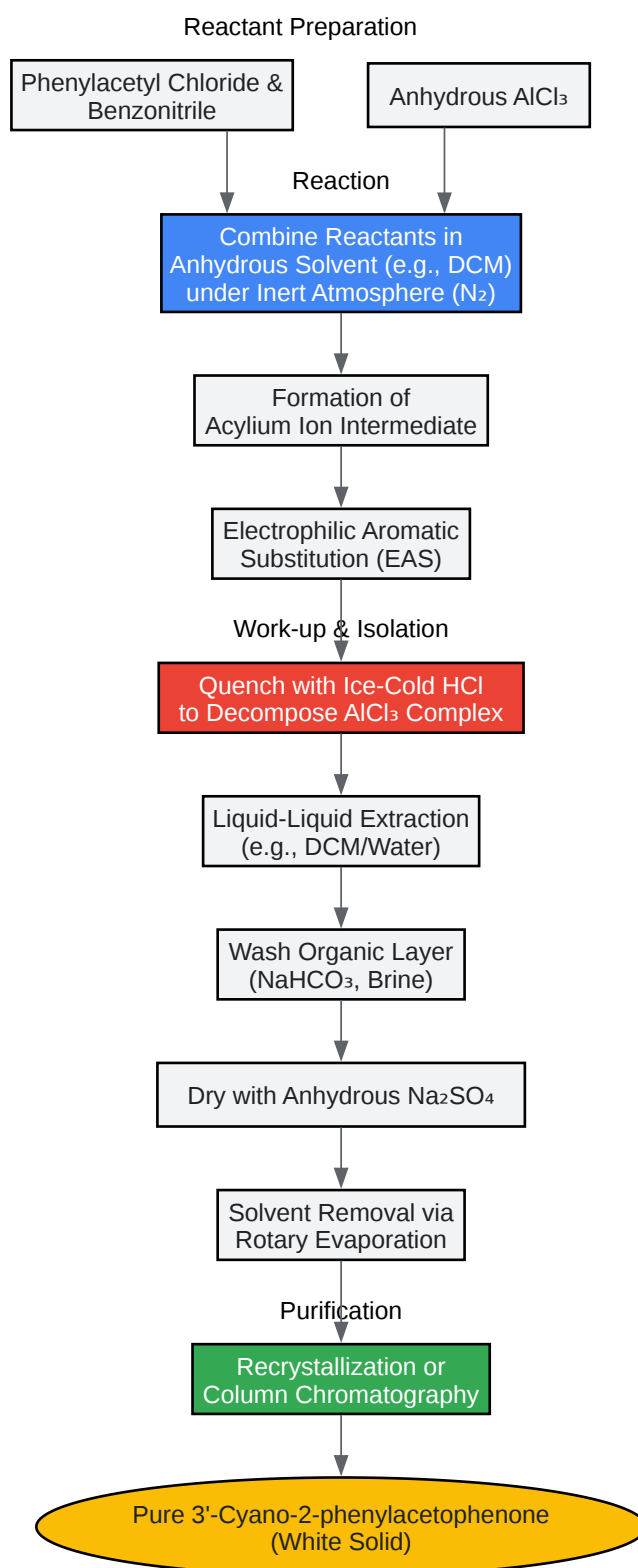
Mechanistic Rationale

The core of this synthesis involves the reaction between benzonitrile and phenylacetyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl_3).^[5] The rationale for this choice is threefold:

- **Activation of the Electrophile:** Aluminum chloride coordinates with the chlorine atom of phenylacetyl chloride, creating a highly electrophilic acylium ion ($\text{C}_6\text{H}_5\text{CH}_2\text{CO}^+$). This resonance-stabilized cation is a potent electrophile required to attack the electron-rich aromatic ring.^[3]
- **Aromatic Substitution:** The π -electron system of the benzonitrile ring acts as a nucleophile, attacking the acylium ion. The cyano group ($-\text{CN}$) is a deactivating, meta-directing group. Therefore, the acylation is expected to occur predominantly at the meta-position (C3), leading to the desired 3'-cyano isomer.
- **Prevention of Polyacylation:** The product, **3'-Cyano-2-phenylacetophenone**, contains a ketone group which deactivates the aromatic ring towards further electrophilic substitution. This inherent property of Friedel-Crafts acylation conveniently prevents polysubstitution, simplifying the purification process.^[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure, from starting materials to the purified final product.



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Caption: High-level workflow for the synthesis of **3'-Cyano-2-phenylacetophenone**.

Detailed Experimental Protocol

Materials:

- Phenylacetyl chloride
- Benzonitrile
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl, concentrated)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (Brine) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol or Ethyl acetate/Hexanes for recrystallization

Procedure:

- **Reaction Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
- **Reagent Charging:** Under a nitrogen atmosphere, add anhydrous AlCl_3 (1.1 equivalents) to anhydrous DCM.
- **Addition of Reactants:** Add benzonitrile (1.0 equivalent) to the stirred suspension. In the dropping funnel, prepare a solution of phenylacetyl chloride (1.05 equivalents) in anhydrous DCM.
- **Reaction Execution:** Add the phenylacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Quenching:** Once the reaction is complete, cool the flask again in an ice-water bath. Cautiously and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.^[5] This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure **3'-Cyano-2-phenylacetophenone** as a white solid.^[6]

Safety and Handling

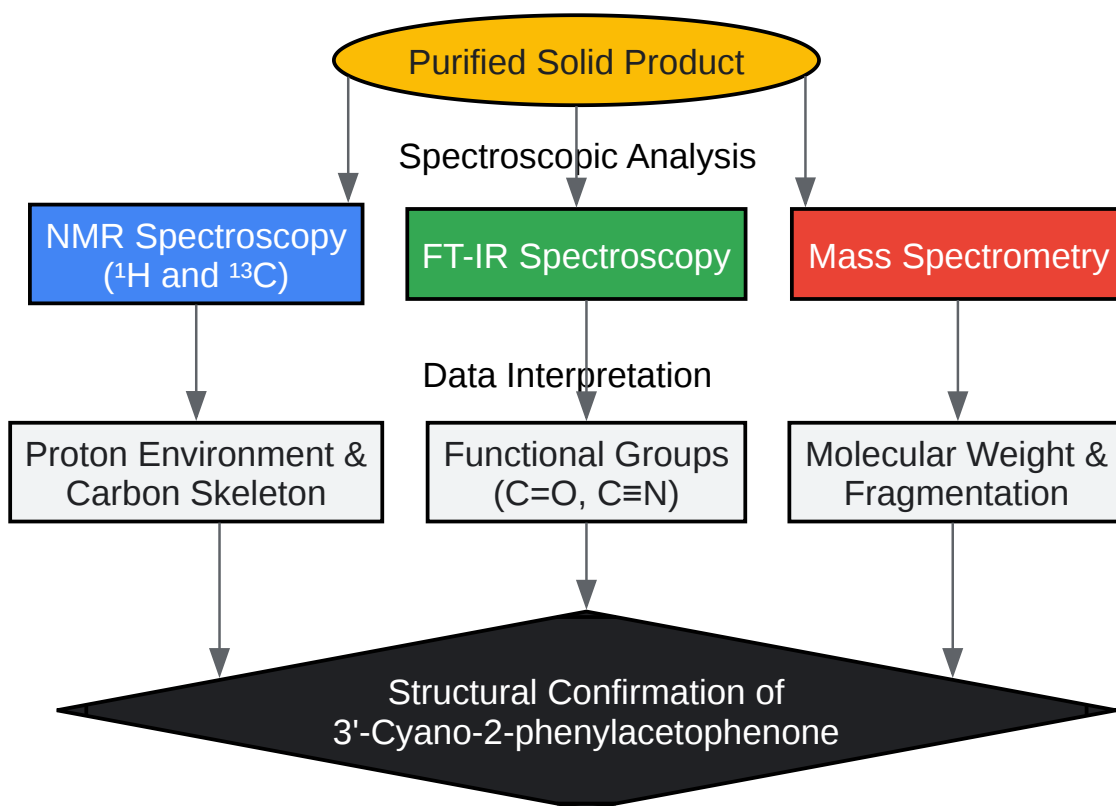
Rigorous adherence to safety protocols is paramount. The reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

Reagent	Key Hazards	Recommended Handling Precautions
Phenylacetyl Chloride	Corrosive, lachrymator, reacts violently with water.	Handle only in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[7] Keep away from moisture.
Aluminum Chloride	Corrosive, reacts violently with water, releasing heat and HCl gas.	Use in anhydrous conditions. [5] Wear appropriate PPE. Add to reaction vessel slowly. Quench with extreme caution.
3-Cyanobenzoyl Chloride (Analogue)	Corrosive solid, toxic upon ingestion or inhalation, causes severe skin and eye burns.[8] [9]	Store in a cool, dry, well-ventilated area away from incompatible substances and moisture.[8][10] Use with adequate ventilation and full PPE.[10]
Dichloromethane (DCM)	Volatile, suspected carcinogen.	Use only in a well-ventilated fume hood. Avoid inhalation and skin contact.

Structural Characterization: A Multi-Technique Approach

Confirmation of the product's identity and purity requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they offer definitive proof.

Characterization Workflow Diagram



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Caption: Integrated workflow for the spectroscopic characterization of the final product.

Spectroscopic Data & Interpretation

The following protocols and expected data serve as a benchmark for successful synthesis.[11]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: Dissolve 10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[11]
- ¹H NMR (Expected Data):
 - δ ~8.2-7.5 ppm: Multiplets, integrating to 4H, corresponding to the protons on the 3-cyanophenyl ring.

- δ ~7.4-7.2 ppm: Multiplet, integrating to 5H, corresponding to the protons on the terminal phenyl ring.
- δ ~4.3 ppm: A sharp singlet, integrating to 2H, characteristic of the methylene (-CH₂-) protons situated between the carbonyl group and the phenyl ring.
- ¹³C NMR (Expected Data):
 - δ ~195-197 ppm: Carbonyl carbon (C=O).
 - δ ~138-130 ppm: Aromatic carbons.
 - δ ~118 ppm: Nitrile carbon (C≡N).
 - δ ~113 ppm: Quaternary carbon of the cyanophenyl ring attached to the cyano group.
 - δ ~45 ppm: Methylene carbon (-CH₂-).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Protocol: Record the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
- Expected Characteristic Peaks:
 - ~3100-3000 cm⁻¹: Aromatic C-H stretch.
 - ~2230 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (C≡N) stretch.[\[12\]](#)[\[13\]](#)
 - ~1690 cm⁻¹: Strong absorption from the ketone (C=O) carbonyl stretch.[\[14\]](#)
 - ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C ring stretches.

C. Mass Spectrometry (MS)

- Protocol: Analyze the sample using an Electron Ionization (EI) source.
- Expected Data:

- Molecular Ion (M^+): A peak at $m/z = 221$, corresponding to the molecular weight of $C_{15}H_{11}NO$.
- Key Fragments: Expect significant peaks at $m/z = 130$ (from cleavage yielding the $[COC_6H_4CN]^+$ fragment) and $m/z = 91$ (from cleavage yielding the benzyl cation $[C_6H_5CH_2]^+$).

Consolidated Data Summary

Property	Value	Source/Method
Molecular Formula	$C_{15}H_{11}NO$	-
Molecular Weight	221.26 g/mol	[2]
Physical Form	White Solid	[1][2]
1H NMR ($CDCl_3$)	Key Signal: Singlet at ~4.3 ppm (2H, -CH ₂ -)	Predicted
FT-IR (KBr/ATR)	Key Peaks: ~2230 cm^{-1} (C≡N), ~1690 cm^{-1} (C=O)	Predicted
MS (EI)	Molecular Ion $[M]^+$: $m/z = 221$	Predicted

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Sources

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